7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one
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Overview
Description
7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one is a complex organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the acridine ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Phenoxy Substitution: Introduction of the 2,3-dimethylphenoxy group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents like thionyl chloride for chlorination, and appropriate solvents and catalysts for phenoxy substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of new functional groups.
Scientific Research Applications
7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and phenoxy groups may also contribute to its binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, is not commonly found in other acridine derivatives, making it a compound of interest for further research and development.
Properties
CAS No. |
61290-23-1 |
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Molecular Formula |
C21H15ClN2O4 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
7-chloro-1-(2,3-dimethylphenoxy)-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C21H15ClN2O4/c1-11-4-3-5-17(12(11)2)28-18-9-8-16(24(26)27)20-19(18)21(25)14-10-13(22)6-7-15(14)23-20/h3-10H,1-2H3,(H,23,25) |
InChI Key |
YEWHDDJXECXDAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=O)C=C(C=C4)Cl)C |
Origin of Product |
United States |
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